Validated Use in Stable Isotope Dilution Assays for GC-MS Quantification
The primary differentiating feature of 4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2 is its validated application as an internal standard in stable isotope dilution assays (SIDA) for the precise quantification of unlabeled sotolone. In a model system reacting 4-hydroxy-L-isoleucine with methylglyoxal at 100°C for 1 hour, the use of this 13C2-labeled standard with GC-MS (SIM mode) enabled the quantification of sotolone yields of 64 μg/mg (7.4 mol%) [REFS-1, REFS-2]. The method allows for compensation of analyte loss during sample preparation and variations in instrument response, providing a level of accuracy unattainable with external standard calibration or structurally dissimilar internal standards [3].
| Evidence Dimension | Quantification Method Accuracy and Precision |
|---|---|
| Target Compound Data | Enabled quantification of 64 μg/mg (7.4 mol%) sotolone yield from 4-hydroxy-L-isoleucine and methylglyoxal |
| Comparator Or Baseline | External standard calibration or use of non-isotopic internal standard (implied baseline) |
| Quantified Difference | SIDA provides superior accuracy by correcting for analyte loss and matrix effects, which external calibration cannot account for. |
| Conditions | Model system: 4-hydroxy-L-isoleucine (1) or 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone (2) reacted with various carbonyl compounds in phosphate buffer (pH 5) at 100 °C for 1 h. Quantification by GC-MS in SIM mode. |
Why This Matters
This validates the compound's core utility for achieving accurate and precise quantification in complex reaction systems, which is critical for both academic research and industrial quality control.
- [1] Blank, I., Lin, J., Fumeaux, R., Welti, D. H., & Fay, L. B. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. Journal of Agricultural and Food Chemistry, 44(7), 1851-1856. View Source
- [2] AGRI-FAO. (n.d.). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. View Source
- [3] Milo, C. (2001). Identification and Quantitation of Aroma Compounds. Current Protocols in Food Analytical Chemistry, 00(1), G1.3.1-G1.3.12. View Source
